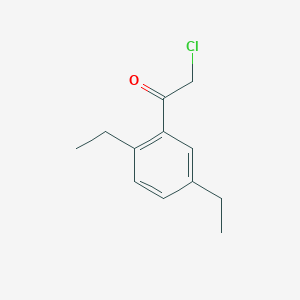
2-Chloro-1-(2,5-diethylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(2,5-diethylphenyl)ethanone is an organic compound with the molecular formula C12H15ClO and a molecular weight of 210.7 g/mol . It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the ethanone group and two ethyl groups attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2,5-diethylphenyl)ethanone typically involves the chlorination of 1-(2,5-diethylphenyl)ethanone. One common method includes the use of chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the ethanone group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced chlorination techniques and optimized reaction conditions can lead to higher purity and reduced impurities in the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(2,5-diethylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.
Major Products Formed
Substitution: Corresponding alcohols, amines, or thiols.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
2-Chloro-1-(2,5-diethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(2,5-diethylphenyl)ethanone involves its interaction with specific molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in substitution reactions. Additionally, the ketone group can undergo reduction or oxidation, leading to various products depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(2,4-dimethylphenyl)ethanone: Similar structure with methyl groups instead of ethyl groups.
2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Contains methoxy groups instead of ethyl groups.
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone: Features hydroxyl groups instead of ethyl groups .
Uniqueness
2-Chloro-1-(2,5-diethylphenyl)ethanone is unique due to the presence of ethyl groups on the phenyl ring, which can influence its reactivity and physical properties. The ethyl groups can provide steric hindrance, affecting the compound’s interactions with other molecules and its behavior in chemical reactions .
Propriétés
IUPAC Name |
2-chloro-1-(2,5-diethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-9-5-6-10(4-2)11(7-9)12(14)8-13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMGDBWVAJPKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)CC)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
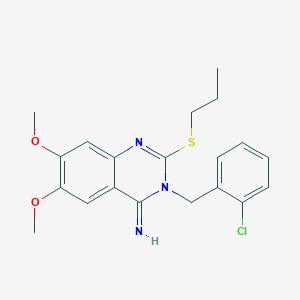
![2-(2H-1,3-benzodioxol-5-yl)-1-oxo-N-[(pyridin-4-yl)methyl]-3-(thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide](/img/structure/B2811637.png)
![[4-Chloro-2-(3-chloro-4-fluorophenoxy)phenyl]methanamine hydrochloride](/img/structure/B2811638.png)
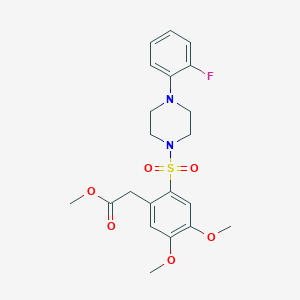
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B2811642.png)
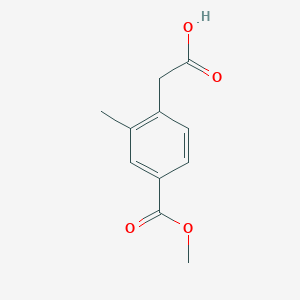


![(1H-benzo[d]imidazol-5-yl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2811649.png)

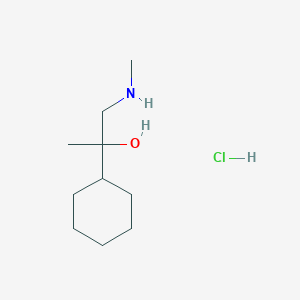
![7-ethyl-6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2811652.png)
![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2811653.png)
![ethyl 2-{3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]propanamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2811654.png)
